(5Ar,9As)-4-(Pyridin-4-Ylmethyl)Decahydropyrido[4,3-F][1,4]Oxazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Ar,9As)-4-(Pyridin-4-Ylmethyl)Decahydropyrido[4,3-F][1,4]Oxazepine is a complex organic compound that features a pyridine ring attached to a decahydropyrido[4,3-F][1,4]oxazepine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Ar,9As)-4-(Pyridin-4-Ylmethyl)Decahydropyrido[4,3-F][1,4]Oxazepine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridine Ring: Starting from a suitable precursor, the pyridine ring can be synthesized through cyclization reactions.
Construction of the Decahydropyrido[4,3-F][1,4]Oxazepine Core: This step involves the formation of the oxazepine ring system, which can be achieved through intramolecular cyclization reactions.
Attachment of the Pyridin-4-Ylmethyl Group:
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
化学反応の分析
Types of Reactions
(5Ar,9As)-4-(Pyridin-4-Ylmethyl)Decahydropyrido[4,3-F][1,4]Oxazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could lead to fully saturated analogs.
科学的研究の応用
Chemistry
In organic chemistry, (5Ar,9As)-4-(Pyridin-4-Ylmethyl)Decahydropyrido[4,3-F][1,4]Oxazepine can be used as a building block for the synthesis of more complex molecules.
Biology
The compound may exhibit biological activity, making it a candidate for drug discovery and development. It could be tested for its effects on various biological targets.
Medicine
Potential medicinal applications include its use as a pharmacophore in the design of new therapeutic agents. It may interact with specific enzymes or receptors in the body.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.
作用機序
The mechanism of action of (5Ar,9As)-4-(Pyridin-4-Ylmethyl)Decahydropyrido[4,3-F][1,4]Oxazepine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
類似化合物との比較
Similar Compounds
(5Ar,9As)-4-(Pyridin-4-Ylmethyl)Decahydropyrido[4,3-F][1,4]Oxazepine: can be compared with other pyridine-containing compounds or oxazepine derivatives.
Pyridine Derivatives: Compounds like pyridine N-oxide or 4-methylpyridine.
Oxazepine Derivatives: Compounds such as 1,4-benzoxazepine or 1,4-diazepine.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines a pyridine ring with an oxazepine core. This unique combination may confer distinct chemical and biological properties.
特性
IUPAC Name |
(5aR,9aS)-4-(pyridin-4-ylmethyl)-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-4-15-5-2-12(1)10-17-7-8-18-14-9-16-6-3-13(14)11-17/h1-2,4-5,13-14,16H,3,6-11H2/t13-,14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDVDQKHCYQPLY-ZIAGYGMSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1CN(CCO2)CC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]2[C@H]1CN(CCO2)CC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。